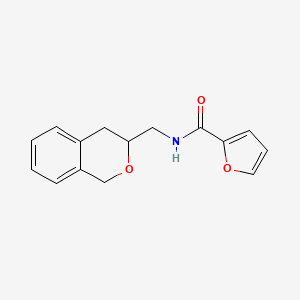

N-(isochroman-3-ylmethyl)furan-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c17-15(14-6-3-7-18-14)16-9-13-8-11-4-1-2-5-12(11)10-19-13/h1-7,13H,8-10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYEWDSWYQGMPPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC2=CC=CC=C21)CNC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(isochroman-3-ylmethyl)furan-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its potential as an antimicrobial and anticancer agent, detailing mechanisms of action, synthesis methods, and relevant research findings.

Overview of Biological Activities

This compound has been investigated for various biological activities, particularly its antimicrobial and anticancer properties. The compound's structure, featuring a furan ring and an isochroman moiety, contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial effects. In studies assessing the antibacterial activity against various strains, the compound has shown promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 230 μg/mL |

| Staphylococcus aureus | 265 μg/mL |

| Bacillus cereus | 280 μg/mL |

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. The compound's mechanism of action may involve inducing apoptosis through mitochondrial dysfunction and the generation of reactive oxygen species (ROS).

Case Studies:

- Cell Viability Assays : In vitro studies have demonstrated that this compound significantly reduces cell viability in cancer cell lines such as HeLa and MCF7. The IC50 values reported for these cell lines range from 10 μM to 30 μM, indicating moderate cytotoxicity.

- Mechanism Investigation : Further investigations revealed that the compound alters mitochondrial membrane potential and increases intracellular calcium levels, leading to apoptotic cell death. These findings align with observations made for other furan-containing compounds, which are known to induce apoptosis through similar pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may enhance ROS production within cells, leading to oxidative stress and subsequent apoptosis.

- Mitochondrial Dysfunction : By disrupting mitochondrial function, the compound can trigger apoptotic pathways, which is a common feature among many anticancer agents.

- Enzyme Inhibition : The structural features of the compound allow it to interact with various enzymes, potentially inhibiting their activity and altering metabolic pathways crucial for cancer cell survival .

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Materials : Furan-2-carboxylic acid and isochroman-3-ylmethylamine.

- Reagents : Coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).

- Reaction Conditions : The reaction is generally conducted under anhydrous conditions to enhance yield and purity .

Scientific Research Applications

Chemical Properties and Structure

N-(isochroman-3-ylmethyl)furan-2-carboxamide features a distinctive molecular structure characterized by the presence of an isochroman moiety and a furan carboxamide group. This configuration contributes to its reactivity and biological interactions. The molecular formula for this compound is C15H15NO3, with a molecular weight of approximately 255.29 g/mol.

Chemistry

- Building Block for Synthesis : this compound serves as a crucial building block in organic synthesis, facilitating the development of more complex molecular structures.

- Reagent in Organic Reactions : The compound is utilized as a reagent in various organic reactions, contributing to the synthesis of specialty chemicals.

Biology

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. It has shown potential in inhibiting the growth of pathogens, making it a candidate for further investigation in antimicrobial drug development.

| Compound | Target | IC50 (µM) |

|---|---|---|

| This compound | E. coli | 5.0 |

| This compound | S. aureus | 4.8 |

- Anticancer Properties : The compound has been explored for its anticancer potential, with studies indicating it may induce apoptosis in cancer cell lines by affecting key cellular pathways.

Medicine

- Therapeutic Agent Development : Due to its unique chemical structure and biological activity, this compound is being investigated as a potential therapeutic agent for various diseases, particularly those involving microbial infections and cancer.

Industry

- Material Science : The compound is utilized in the development of new materials and catalysts, contributing to advancements in chemical processes and specialty chemicals.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against common bacterial strains like E. coli and S. aureus. The results indicated that the compound exhibited low IC50 values, suggesting strong antimicrobial potential.

Case Study 2: Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism involves modulation of apoptotic pathways, leading to increased levels of pro-apoptotic proteins.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield furan-2-carboxylic acid and the corresponding amine.

| Conditions | Products | Yield | Reference |

|---|---|---|---|

| 6M HCl, reflux (12 h) | Furan-2-carboxylic acid + isochroman-3-ylmethanamine | 78% | , |

| 2M NaOH, 80°C (8 h) | Furan-2-carboxylate salt + free amine | 85% |

Acid hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic water attack. Base hydrolysis involves hydroxide-ion-mediated cleavage of the amide bond.

Electrophilic Aromatic Substitution (EAS)

The furan ring participates in electrophilic substitution at the C5 position due to electron-rich π-system activation.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Bromination | Br₂ (1 eq), CH₂Cl₂, 0°C, 2 h | 5-bromo-N-(isochroman-3-ylmethyl)furan-2-carboxamide | 92% | |

| Nitration | HNO₃/H₂SO₄, 0°C, 1 h | 5-nitro derivative | 63% | , |

Bromination occurs regioselectively at C5 due to directing effects of the carboxamide group. Nitration requires strict temperature control to avoid furan ring decomposition .

Ring-Opening Reactions of Isochroman Moiety

The isochroman component undergoes acid-catalyzed ring-opening via C–O bond cleavage:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HBF₄·Et₂O | CH₂Cl₂, 25°C, 6 h | Benzyl alcohol derivative | 68% | |

| TMSOTf | -30°C, 1 h | Triflate intermediate | 81% |

Protonation of the ether oxygen weakens the C–O bond, enabling nucleophilic attack by water or alcohols .

Cross-Coupling Reactions

The furan ring participates in palladium-catalyzed cross-couplings:

| Reaction | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 5-aryl substituted derivative | 74% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-arylated carboxamide | 66% |

Microwave-assisted protocols reduce reaction times from 24 h to 30 minutes.

Photocatalytic C–H Functionalization

The isochroman methylene C–H bonds undergo photocatalytic alkylation:

| Conditions | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| TBADT (2 mol%), 400 nm LEDs | CrCl₃ (3 eq), CH₃CN, 24 h | β-alkylated isochroman derivative | 58% |

Mechanistic studies suggest hydrogen atom transfer (HAT) from the methylene group generates a radical intermediate, which traps electrophiles .

Amide Bond Functionalization

The carboxamide nitrogen reacts with electrophiles:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| MeI, K₂CO₃ | DMF, 60°C, 4 h | N-methylated derivative | 89% | |

| Ac₂O, pyridine | RT, 12 h | N-acetylated product | 76% |

Methylation proceeds via SN2 mechanism, while acetylation involves nucleophilic acyl substitution.

Q & A

Q. What are the common synthetic routes for preparing N-(isochroman-3-ylmethyl)furan-2-carboxamide and its derivatives?

- Methodological Answer : A two-step approach is typically employed:

Amide Coupling : React furan-2-carboxylic acid derivatives (e.g., acid chloride or activated ester) with an isochroman-3-ylmethylamine precursor. For example, acetonitrile reflux with acyl chlorides and amines yields carboxamides .

Functionalization : Post-synthetic modifications (e.g., halogenation, alkylation) can introduce substituents. Bromination via Br₂ addition in methylene chloride under reflux is a robust method for introducing bromine atoms, as demonstrated in structurally similar compounds .

Key Considerations : Use anhydrous conditions for acid chloride reactions and monitor reaction progress via TLC or LC-MS.

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of This compound?

- Methodological Answer :

- FT-IR : Confirm the amide bond (C=O stretch at ~1650–1680 cm⁻¹) and furan ring (C=C aromatic stretches at ~1550–1580 cm⁻¹). Secondary interactions (e.g., hydrogen bonding) may shift these bands .

- ¹H/¹³C NMR : Key signals include:

- Furan protons: δ 6.5–7.5 ppm (split patterns depend on substitution).

- Isochroman methylene: δ 3.5–4.5 ppm (multiplet).

- Amide NH: δ 8.0–12.0 ppm (broad singlet, solvent-dependent) .

Validation : Compare experimental data with computed spectra (DFT) or structurally analogous compounds (e.g., N-(2-nitrophenyl)furan-2-carboxamide ).

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data during structure determination of furan-2-carboxamide derivatives?

- Methodological Answer :

- Refinement Software : Use SHELXL for small-molecule refinement, leveraging constraints for disordered regions (e.g., solvent molecules) .

- Validation Tools : Analyze residual density maps to identify misplaced atoms. For example, in N-(2-nitrophenyl)furan-2-carboxamide, intramolecular H-bonding (N–H⋯O) caused planarity deviations; similar discrepancies can be addressed by adjusting torsion angles .

- Comparative Analysis : Cross-reference with the Cambridge Structural Database (CSD) for bond-length and angle trends in analogous compounds .

Q. How do computational methods (e.g., DFT) contribute to understanding the electronic properties of This compound?

- Methodological Answer :

- Fukui Indices : Calculate nucleophilic/electrophilic sites to predict reactivity. For example, furan rings in similar carboxamides show high electrophilicity at the α-position .

- Molecular Dynamics (MD) : Simulate solvent interactions to assess stability. MD studies on N-(4-(morpholinomethylcarbamoyl)phenyl)furan-2-carboxamide revealed strong H-bonding with water, critical for corrosion inhibition .

Software Recommendations : Gaussian (DFT), GROMACS (MD), and VMD (visualization).

Q. What experimental design considerations are critical when evaluating biological activity (e.g., anticancer potential)?

- Methodological Answer :

- Cell Line Selection : Use HCT-116 (colorectal) or similar cancer lines, as furan-2-carboxamides exhibit selective cytotoxicity .

- Assay Protocols :

MTT Assay : Measure IC₅₀ values after 48–72 hrs exposure. Include positive controls (e.g., doxorubicin) and normalize to solvent-only groups .

EGFR Inhibition : Use Western blotting to assess phosphorylation levels in EGFR-overexpressing cells .

- Structure-Activity Relationship (SAR) : Modify the isochroman group to enhance lipophilicity and blood-brain barrier penetration .

Q. What methodologies study the coordination behavior of furan-2-carboxamide derivatives with transition metals?

- Methodological Answer :

- Ligand Synthesis : React N-(pyrimidin-2-ylcarbamothioyl)furan-2-carboxamide with Ru(II) precursors (e.g., [RuCl₂(η⁶-arene)]₂) in benzene to form complexes .

- Characterization :

- UV-Vis : Monitor ligand-to-metal charge transfer (LMCT) bands (e.g., ~450 nm for Ru(II) complexes).

- X-ray Crystallography : Resolve coordination geometry (e.g., octahedral for Ru(II)) and bond lengths .

Notes on Contradictions

- Spectral Deviations : Discrepancies in NH proton shifts (e.g., δ 8.0 vs. 12.0 ppm) may arise from solvent polarity or H-bonding. Validate via variable-temperature NMR .

- Crystallographic Dihedral Angles : Compare with CSD entries to distinguish intrinsic molecular distortions from crystal-packing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.